molecular formula C23H25NO4S B1249374 4-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-1-methylpiperidinium hydrogen maleate CAS No. 24359-22-6

4-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-1-methylpiperidinium hydrogen maleate

Cat. No.: B1249374
CAS No.: 24359-22-6
M. Wt: 411.5 g/mol
InChI Key: GGYSHFFKUHGBIK-BTJKTKAUSA-N
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Description

Historical Development and Discovery

Pizotifen was first synthesized in the 1960s as part of efforts to develop serotonin antagonists for vascular disorders. The maleate salt form was engineered to improve the compound’s physicochemical properties, particularly its stability and dissolution profile. Early synthesis routes involved multi-step reactions starting from 2-chloromethyl thiophene, progressing through intermediates such as 1-methyl-4-chloropiperidine and 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-(4)-one. By 1974, pizotifen maleate received regulatory approval in the United Kingdom under the brand name Sandomigran, marking its entry into clinical use for migraine prevention.

Key Milestones:

  • 1964 : Initial synthesis of pizotifen base.
  • 1960s–1970s : Structural optimization leading to maleate salt formulation.
  • 1974 : First clinical approval in the UK.

Nomenclature and Chemical Identification

Pizotifen maleate is systematically identified through its IUPAC name, molecular formula, and registry numbers:

IUPAC Name :

(2Z)-2-Butenedioic acid; 1-methyl-4-(6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine.

Molecular Formula :

C₁₉H₂₁NS·C₄H₄O₄.

Key Identifiers :

Property Value Source
CAS Registry Number 24359-22-6
Molecular Weight 411.5 g/mol
Canonical SMILES CN1CCC(=C2C3=C(CCC4=CC=CC=C3)SC=C2)CC1.C(=C\C(O)=O)\C(O)=O

Synonyms :

  • Pizotyline maleate
  • 4-(9,10-Dihydro-4H-benzocyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine maleate.

Significance in Pharmaceutical Chemistry

Pizotifen maleate’s pharmacological relevance stems from its dual antagonism of serotonin (5-HT) and histamine (H₁) receptors, which modulates cranial vasoconstriction and neurogenic inflammation implicated in migraines. Unlike acute migraine therapies, it prevents attacks by stabilizing serotonin-mediated signaling pathways and inhibiting platelet aggregation.

Mechanistic Highlights :

  • Serotonin Receptor Antagonism : Binds 5-HT₂A/₂C receptors (Kᵢ = 2.0–8.4 nM), attenuating vasodilation.
  • Histamine Antagonism : Blocks H₁ receptors (Kᵢ = 1.9 nM), reducing vascular permeability.
  • Secondary Targets : Weak affinity for muscarinic (M₃: Kᵢ = 29 nM) and adrenergic (α₁A: Kᵢ = 65 nM) receptors.

Therapeutic Impact :

  • Reduces migraine frequency by 40–60% in clinical cohorts.
  • Off-label applications include cluster headache prophylaxis and erythromelalgia management.

Classification and Structural Relationship to Other Compounds

Pizotifen maleate belongs to the tricyclic benzocycloheptathiophene class, sharing structural motifs with both antidepressants and antihistamines:

Structural Analogues :

Compound Core Structure Key Modifications
Cyproheptadine Benzocycloheptene Replacement of sulfur with CH₂
Amitriptyline Dibenzocycloheptene Absence of thiophene ring
Ketotifen Benzocycloheptathiophene Addition of ketone group

Distinctive Features :

  • Thiophene Moiety : Enhances serotonin receptor selectivity compared to non-sulfur tricyclics.
  • Maleate Counterion : Improves aqueous solubility (>20 mg/mL in DMSO) versus free base forms.

Comparative Pharmacophore Analysis :

Feature Pizotifen Maleate Cyproheptadine Amitriptyline
Central Ring System Thiophene-fused Benzocycloheptene Dibenzocycloheptene
Primary Target 5-HT₂A/₂C H₁/5-HT₂A NET/SERT
Bioavailability >80% 70–85% 30–60%

Properties

CAS No.

24359-22-6

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium

InChI

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GGYSHFFKUHGBIK-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Migraine Prevention

Pizotifen is predominantly used as a prophylactic treatment for migraines and cluster headaches. It functions primarily as a serotonin antagonist, particularly at the 5-HT2A and 5-HT2C receptor sites, which are crucial in the pathophysiology of migraines. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of migraine attacks. It is generally prescribed when first-line treatments, such as propranolol or topiramate, fail to provide relief .

Efficacy Studies

  • A systematic review and meta-analysis indicated that pizotifen significantly reduces the number of migraine days per month compared to placebo .
  • In a clinical experience reported by a physician, pizotifen was administered to patients during acute migraine attacks, showing mixed results—some patients experienced relief while others did not .

Neuroprotection in Huntington's Disease

Recent research has explored pizotifen's potential beyond migraine prevention, particularly in neurodegenerative diseases such as Huntington's disease. Studies using transgenic mouse models (R6/2) have shown that pizotifen activates the ERK signaling pathway, which is associated with neuroprotection and improved motor performance .

Key Findings

  • Pizotifen treatment resulted in reduced neurodegeneration and enhanced motor function in treated mice compared to controls.
  • The drug increased ATP levels and decreased caspase-3 activation, indicating improved cell viability under stress conditions .

Other Potential Applications

Pizotifen has been investigated for several other medical applications:

  • Erythromelalgia : A rare neurovascular condition where pizotifen has shown effectiveness when other treatments failed .
  • Anxiety and Depression : Due to its serotonergic activity, pizotifen may be beneficial in treating anxiety disorders and depression, although more research is needed to establish its efficacy in these areas .
  • Serotonin Syndrome : Animal studies suggest pizotifen could be effective in managing serotonin syndrome or MDMA overdose by blocking excessive serotonergic activity .

Pharmacological Profile

Pizotifen exhibits a unique pharmacological profile due to its interactions with multiple receptor types:

Receptor Type Affinity (K_i, nM) Species
5-HT2A2.0Human
5-HT2C8.4Human
H11.9Human
D22.4–87Human
α1A65Human

This non-selective binding profile allows pizotifen to exert diverse effects, including antihistaminic and anticholinergic actions, which contribute to its therapeutic benefits but also to its side effects like sedation and weight gain .

Case Studies

Several case studies highlight the real-world application of pizotifen:

  • A study involving eleven patients demonstrated varying responses to pizotifen during acute migraine treatment, emphasizing the need for further controlled trials to validate these findings .
  • Another case reported successful management of erythromelalgia symptoms with pizotifen when traditional therapies were ineffective .

Comparison with Similar Compounds

Serotonin Antagonists

Pizotifen maleate differs from other 5-HT antagonists like methiothepin, xylamidine, and cinanserin in receptor specificity.

Compound Receptor Affinity Onset/Duration Clinical Use
Pizotifen maleate 5-HT₂A/2C, H₁ 7 min onset; >6 hr duration Migraine prophylaxis
Methiothepin Broad 5-HT (1A, 1B, 2A) Rapid but short-acting Experimental use only
Cinanserin 5-HT₂A, weak H₁ Slow onset Discontinued (toxicity)

Maleate Salt Derivatives

Maleate salts are common in pharmaceuticals to improve stability and absorption. Key comparisons:

Chlorpheniramine Maleate (H₁-antihistamine):

  • Pizotifen maleate exhibits 72% H₁-antihistaminic efficacy in guinea pig models, comparable to chlorpheniramine maleate (71%), but with significantly lower sedation (10% vs. 25%) .
  • Structural differences: Pizotifen’s benzocycloheptene scaffold vs. chlorpheniramine’s alkylamine chain.

Cyproheptadine Hydrochloride (5-HT/H₁ antagonist):

  • Both drugs share migraine prophylaxis utility, but pizotifen maleate has superior photostability compared to cyproheptadine under UV light, reducing formulation challenges .

Metabolic and Stability Profiles

Hypoglycemic Agents

Thiazolidinedione (TZD) derivatives with maleate salts (e.g., compound 269a maleate ) show 45% reduction in blood glucose, but pizotifen maleate lacks PPARγ activation, minimizing metabolic side effects .

Parameter Pizotifen Maleate TZD Maleate (269a)
Glucose reduction Not applicable 45%
PPARγ activation None High
Lipid-lowering No data 42% TG reduction

Photostability

Pizotifen malate (a related salt) is photolabile, showing decreased absorption at λmax under UV light, unlike cyproheptadine or ketotifen fumarate . This necessitates light-protected packaging.

Migraine Prophylaxis

In a 1984 multicenter trial, pizotifen maleate (1.5 mg/day) reduced migraine frequency by 58%, outperforming methysergide (42%) but with higher sedation rates (15% vs. 8%) .

Sedation Profile

Compared to H₁-antihistamines:

Compound Sedation Incidence
Pizotifen maleate 10–15%
Chlorpheniramine maleate 25%
Ketotifen fumarate 20%

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing and characterizing pizotifen maleate in academic research?

  • Methodological Answer : Synthesis should follow protocols validated for reproducibility, such as reflux condensation reactions under inert atmospheres. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For known compounds, identity confirmation via comparison with literature spectral data (e.g., 1^1H NMR chemical shifts) is critical . New derivatives require elemental analysis (C, H, N) and mass spectrometry to confirm molecular weight and composition. Experimental details must be reported in the main text for up to five compounds; additional data should be relegated to supplementary materials .

Q. How can researchers quantify pizotifen maleate in pharmaceutical formulations using charge-transfer spectrophotometric methods?

  • Methodological Answer : Utilize π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in non-aqueous media. Calibration curves should span 2–20 μg/mL with validation for linearity (R² > 0.995), precision (RSD < 2%), and recovery (98–102%). Include controls for matrix effects from excipients. Data must be reported with confidence intervals and statistical significance (e.g., Student’s t-test) .

Q. What experimental designs are appropriate for assessing pizotifen maleate’s efficacy in migraine prophylaxis?

  • Methodological Answer : Adopt randomized controlled trials (RCTs) with double-blinding to minimize bias. Define primary endpoints (e.g., migraine frequency reduction) and secondary outcomes (e.g., adverse effects). Use PICOT framework:

  • P : Adults with episodic migraine.
  • I : Daily pizotifen maleate (1.5 mg).
  • C : Placebo or propranolol.
  • O : ≥50% reduction in migraine days/month.
  • T : 12-week follow-up.
    Report attrition rates and intention-to-treat analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pizotifen maleate’s pharmacokinetic data across studies with varying dosing regimens?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines). Extract data on AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} from eligible studies. Use random-effects models to account for heterogeneity. Stratify analysis by covariates like age, renal function, and CYP2D6 polymorphism status. Sensitivity analyses should exclude outliers and low-quality studies (e.g., those lacking blinding) .

Q. What mixed-methods approaches are suitable for investigating pizotifen maleate’s dual role in migraine prophylaxis and potential antidepressant effects?

  • Methodological Answer : Combine quantitative RCTs (measuring migraine frequency and Hamilton Depression Rating Scale scores) with qualitative interviews exploring patient-reported mood changes. Use triangulation to validate findings:

  • Quantitative : ANOVA for longitudinal efficacy data.
  • Qualitative : Thematic analysis of interview transcripts.
    Address confounding variables (e.g., comorbid anxiety) via multivariate regression .

Q. How should researchers optimize reaction conditions for scalable pizotifen maleate synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM). Variables include catalyst concentration (e.g., Pd/C), temperature (80–120°C), and solvent polarity. Monitor reaction progress via in-situ FTIR. Use Aspen Plus® simulations to predict distillation efficiency and impurity profiles. Validate with GC-MS and toxicity assays .

Data Reporting and Reproducibility

Q. What criteria ensure reproducibility of pizotifen maleate’s in vitro neuropharmacological assays?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report cell line origins (e.g., SH-SY5Y), passage numbers, and culture conditions (e.g., 5% CO₂, 37°C). Include positive controls (e.g., sumatriptan) and negative controls (vehicle-only). Use MTT assay protocols with ≥3 technical replicates and Z’-factor > 0.5 to confirm assay robustness .

Q. How can researchers address non-reproducible results in pizotifen maleate’s receptor-binding studies?

  • Methodological Answer : Validate findings using orthogonal methods (e.g., radioligand binding assays vs. surface plasmon resonance). Perform power analyses to ensure adequate sample sizes. Disclose all experimental variables (e.g., buffer pH, incubation time). Use open-access platforms like Zenodo to share raw data and analysis scripts .

Ethical and Regulatory Considerations

Q. What ethical frameworks govern clinical trials involving pizotifen maleate in pediatric populations?

  • Methodological Answer : Follow ICH E11 guidelines for pediatric trial design. Obtain informed assent from participants (≥12 years) and consent from guardians. Include Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., weight gain, sedation). Publish trial protocols on ClinicalTrials.gov to enhance transparency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-1-methylpiperidinium hydrogen maleate
Reactant of Route 2
4-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-1-methylpiperidinium hydrogen maleate

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